Elevated Lipophilicity (logP) vs. 4-Methoxyaniline and 4-Methoxy-3-methylaniline
The target compound exhibits a computed logP of 2.84, significantly higher than the unsubstituted 4-methoxyaniline (logP ~0.9–0.99) and the methyl-substituted analog 4-methoxy-3-methylaniline (logP ~1.5–2.17) [1]. This ~1.9 log unit increase relative to 4-methoxyaniline indicates approximately 80-fold greater partitioning into octanol, a critical parameter for membrane permeability and hydrophobic pocket binding.
| Evidence Dimension | Computed partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 2.84 (calculated) |
| Comparator Or Baseline | 4-Methoxyaniline: logP = 0.99 (computed); 4-Methoxy-3-methylaniline: logP = 1.50–2.17 (computed) |
| Quantified Difference | ΔlogP ≈ +1.85 vs. 4-methoxyaniline; ΔlogP ≈ +0.67 to +1.34 vs. 4-methoxy-3-methylaniline |
| Conditions | In silico calculation using standard cheminformatics algorithms (various sources) |
Why This Matters
Higher logP is a key determinant for blood-brain barrier penetration and intracellular target access; for procurement, this compound offers a predictable lipophilicity jump without introducing halogen atoms or other liabilities.
- [1] ChemBase.cn. (n.d.). 4-Methoxyaniline: Log P = 0.9866486. Retrieved from https://www.chembase.cn View Source
